molecular formula C22H21F2NO B11441594 (3Z,5E)-3,5-bis(2-fluorobenzylidene)-1-(propan-2-yl)piperidin-4-one

(3Z,5E)-3,5-bis(2-fluorobenzylidene)-1-(propan-2-yl)piperidin-4-one

Cat. No.: B11441594
M. Wt: 353.4 g/mol
InChI Key: DNEFLIGAULUJNP-VHVWWYSBSA-N
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Description

(3Z,5E)-3,5-BIS[(2-FLUOROPHENYL)METHYLIDENE]-1-(PROPAN-2-YL)PIPERIDIN-4-ONE is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes two fluorophenyl groups and a piperidinone core, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,5E)-3,5-BIS[(2-FLUOROPHENYL)METHYLIDENE]-1-(PROPAN-2-YL)PIPERIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with a piperidinone derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z,5E)-3,5-BIS[(2-FLUOROPHENYL)METHYLIDENE]-1-(PROPAN-2-YL)PIPERIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3Z,5E)-3,5-BIS[(2-FLUOROPHENYL)METHYLIDENE]-1-(PROPAN-2-YL)PIPERIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (3Z,5E)-3,5-BIS[(2-FLUOROPHENYL)METHYLIDENE]-1-(PROPAN-2-YL)PIPERIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A compound with a similar aromatic structure but different functional groups.

    Organochlorine compounds: Share some structural similarities but differ in their chemical properties and applications.

Uniqueness

(3Z,5E)-3,5-BIS[(2-FLUOROPHENYL)METHYLIDENE]-1-(PROPAN-2-YL)PIPERIDIN-4-ONE is unique due to its specific combination of fluorophenyl groups and piperidinone core. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H21F2NO

Molecular Weight

353.4 g/mol

IUPAC Name

(3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]-1-propan-2-ylpiperidin-4-one

InChI

InChI=1S/C22H21F2NO/c1-15(2)25-13-18(11-16-7-3-5-9-20(16)23)22(26)19(14-25)12-17-8-4-6-10-21(17)24/h3-12,15H,13-14H2,1-2H3/b18-11-,19-12+

InChI Key

DNEFLIGAULUJNP-VHVWWYSBSA-N

Isomeric SMILES

CC(C)N1C/C(=C\C2=CC=CC=C2F)/C(=O)/C(=C\C3=CC=CC=C3F)/C1

Canonical SMILES

CC(C)N1CC(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)C1

Origin of Product

United States

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